TC-1698

Description

Properties

IUPAC Name |

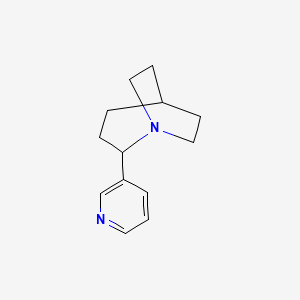

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEWCOLOPGXZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CCC1CC2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435998 | |

| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700834-58-8 | |

| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700834-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TC-1698 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF9LS47A5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TC-1698

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Its mechanism of action centers on the activation of this receptor, leading to the initiation of downstream signaling cascades that are crucial for neuronal survival and function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of this compound, with a focus on its interaction with the α7 nAChR and the subsequent activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling pathway. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Introduction

This compound, developed by Targacept, is a novel small molecule that acts as a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors. The α7 nAChR is a key player in various physiological processes in the brain, including learning, memory, and attention. Its dysfunction has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease. This compound has demonstrated neuroprotective effects in preclinical studies, making it a compound of significant interest for the development of therapeutics for neurodegenerative diseases.[1]

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

The primary mechanism of action of this compound is its selective binding to and activation of the α7 nAChR.[1][2] As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine. This property can be advantageous in a therapeutic context, as it may reduce the likelihood of receptor desensitization and overstimulation.

Quantitative Potency Data

The potency of this compound as an α7 nAChR agonist has been quantified in vitro. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that elicits 50% of its maximal effect, have been determined for both human and monkey α7 nAChRs.

| Receptor Species | EC50 (µM) | Reference |

| Human α7 nAChR | 0.46 | [2][3] |

| Monkey α7 nAChR | 0.16 | [2][3] |

The Neuroprotective Signaling Cascade: The JAK2/PI-3K Pathway

A critical aspect of this compound's mechanism of action is its ability to trigger a pro-survival signaling cascade upon activation of the α7 nAChR. This pathway involves the sequential activation of Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI-3K).[4]

Activation of the α7 nAChR by this compound leads to the recruitment and phosphorylation of JAK2, a non-receptor tyrosine kinase.[4] Phosphorylated JAK2, in turn, activates PI-3K. The activation of this pathway is central to the neuroprotective effects observed with this compound, as it promotes cell survival and inhibits apoptotic processes.[4]

Negative Regulation by Angiotensin II

The neuroprotective effects of this compound mediated by the JAK2/PI-3K pathway can be counteracted by Angiotensin II (Ang II). Ang II, acting through its AT2 receptor, activates the protein tyrosine phosphatase SHP-1.[4] SHP-1 can dephosphorylate and inactivate JAK2, thereby inhibiting the downstream pro-survival signaling initiated by this compound.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Culture and Induction of Apoptosis

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells in neuroprotection assays.

-

Induction of Apoptosis: Apoptosis can be induced by treating the cells with amyloid-beta (Aβ) peptide (1-42), a key pathological hallmark of Alzheimer's disease.[4]

Assessment of Neuroprotection

The neuroprotective effects of this compound are evaluated by measuring markers of cytotoxicity and apoptosis.

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a nuclear protein that is cleaved by caspases during apoptosis. The extent of PARP cleavage can be assessed by Western blotting.[4]

-

Caspase-3 Induction: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using specific activity assays or by Western blotting for the cleaved (active) form.[4]

-

Cell Viability Assays: Cell viability can be quantified using various assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Western Blotting for Signaling Pathway Analysis

Western blotting is a crucial technique to analyze the phosphorylation status of key proteins in the signaling cascade.

-

Sample Preparation: PC12 cells are treated with this compound, Aβ (1-42), and/or Ang II for specific durations. Cells are then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and total JAK2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to neuroprotection.

Experimental Workflow for Neuroprotection Assay

Caption: Experimental workflow for assessing neuroprotection.

Clinical Development Status

As of the latest available information, specific clinical trial data for this compound, particularly in the context of Alzheimer's disease, is not publicly available. The development of several compounds from Targacept, the original developer of this compound, has been discontinued for various indications. Further investigation into clinical trial registries is required to determine the definitive clinical status of this compound.

Conclusion

This compound exerts its neuroprotective effects primarily through the selective partial agonism of the α7 nicotinic acetylcholine receptor. This action initiates a pro-survival signaling cascade involving the phosphorylation of JAK2 and the subsequent activation of the PI-3K pathway. The detailed understanding of this mechanism of action, supported by the experimental evidence presented, provides a strong rationale for the further investigation of α7 nAChR agonists as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. The provided experimental frameworks can serve as a guide for researchers in the continued exploration of compounds targeting this pathway.

References

- 1. This compound [medbox.iiab.me]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

TC-1698: A Technical Guide to a Selective α7 Nicotinic Receptor Partial Agonist

This technical guide provides an in-depth overview of TC-1698, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Targacept, this compound has been a significant compound in neuroscience research due to its neuroprotective effects demonstrated in preclinical studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.

Pharmacological Profile

This compound, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, is recognized for its selective partial agonism at the α7 nAChR.[1] Its activity has been characterized primarily through functional assays, which determine the concentration required to elicit a half-maximal response (EC50). While it is established as a high-affinity ligand, a specific dissociation constant (Ki) is not prominently reported in the available scientific literature.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Receptor | Species | Value | Reference |

| Efficacy (EC50) | α7 nAChR | Human | 0.46 µM | [2][3][4] |

| Efficacy (EC50) | α7 nAChR | Monkey | 0.16 µM | [2][3][4] |

| Binding Affinity (Ki) | α7 nAChR | Not Specified | Not Reported | N/A |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in the central nervous system. As a partial agonist, it produces a response that is lower than that of a full agonist, like acetylcholine. This property can be advantageous therapeutically, as it may reduce the likelihood of receptor desensitization and provide a more sustained, modulatory effect.

The neuroprotective effects of this compound are primarily mediated through the activation of the Janus kinase 2 (JAK2) and phosphatidylinositol-3-kinase (PI-3K) signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).

Key findings from research indicate:

-

Pro-Survival Signaling: Activation of the α7 nAChR by this compound leads to the tyrosine phosphorylation and activation of JAK2. Activated JAK2 then recruits and activates PI-3K, which in turn activates downstream effectors like Akt, ultimately inhibiting apoptotic machinery.

-

Neuroprotection Against Aβ: This signaling cascade has been shown to protect against amyloid-beta (Aβ₁₋₄₂)-induced cytotoxicity, a key pathological hallmark of Alzheimer's disease.

-

Negative Regulation: The neuroprotective effect of this compound can be neutralized by Angiotensin II (Ang II). Ang II acts via the AT₂ receptor to activate SHP-1, a protein tyrosine phosphatase, which dephosphorylates and inactivates JAK2, thereby shutting down the pro-survival signal initiated by this compound.

References

The Rise and Discontinuation of TC-1698: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of TC-1698, a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Targacept Inc., this compound showed initial promise for the treatment of cognitive deficits and neurodegenerative disorders. However, its development was ultimately discontinued. This document consolidates key findings, presents detailed experimental methodologies, and offers insights into the challenges faced during its development, providing valuable information for researchers in the field of neuropharmacology and drug discovery.

Discovery and Rationale

This compound, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, was developed as part of a program aimed at identifying potent and selective ligands for the α7 nAChR.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of this receptor was hypothesized to offer therapeutic benefits for conditions like Alzheimer's disease and schizophrenia by modulating neurotransmitter release and exhibiting neuroprotective effects. This compound emerged as a lead compound due to its high selectivity and agonist properties at the α7 nAChR.[1]

Chemical Synthesis of this compound

The synthesis of this compound has been achieved through both racemic and enantioselective routes, with a key publication by Bhatti et al. (2008) in the Journal of Organic Chemistry detailing a practical approach.[2] The core strategy involves a ring-opening and aminocyclization sequence.

Racemic Synthesis

The racemic synthesis of this compound is a multi-step process starting from commercially available materials.

Experimental Protocol: Racemic Synthesis of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound) [2]

-

Step 1: Synthesis of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine: A solution of 3-picolylamine and benzophenone imine in an appropriate solvent is heated to reflux to form the corresponding imine.

-

Step 2: Alkylation: The resulting imine is then alkylated with a suitable bromoalkyltetrahydropyran derivative. This step is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), at low temperatures.

-

Step 3: Ring Opening and Aminocyclization: The alkylated intermediate undergoes a ring-opening of the tetrahydropyran ring followed by an intramolecular aminocyclization to form the 1-azabicyclo[3.2.2]nonane core. This transformation is typically acid-catalyzed.

-

Step 4: Deprotection: The diphenylmethylene protecting group is removed under acidic conditions to yield racemic this compound.

-

Purification: The final compound is purified by column chromatography or crystallization.

Enantioselective Synthesis

For the synthesis of the individual enantiomers of this compound, a chiral auxiliary-based approach is employed.

Experimental Protocol: Enantioselective Synthesis of this compound [2]

-

Step 1: Chiral Imine Formation: An imine is formed from 3-acetylpyridine and a chiral amine, such as an enantiomer of 2-hydroxy-3-pinanone.

-

Step 2: Asymmetric Alkylation: The chiral imine is then subjected to an asymmetric alkylation reaction with a suitable bromoalkyl derivative. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary.

-

Step 3: Cyclization and Auxiliary Removal: The alkylated intermediate is then cyclized, and the chiral auxiliary is cleaved to provide the enantiomerically enriched this compound.

-

Purification: The final product is purified using chiral high-performance liquid chromatography (HPLC) to achieve high enantiomeric excess (>99.5% ee).[2]

Pharmacology and Mechanism of Action

This compound is a selective agonist at the α7 nAChR.[1] Its neuroprotective effects are primarily mediated through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling pathway.

Signaling Pathway

Pharmacological Effects

-

α7 nAChR Agonism: this compound demonstrates high affinity and agonist activity at both human and monkey α7 nAChRs.[3]

-

Neuroprotection: In cellular models, this compound has been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity. This effect is mediated by the activation of the JAK2/PI-3K pathway, leading to the inhibition of apoptotic cascades.

-

Cognitive Enhancement: Preclinical studies in animal models suggested that this compound could improve memory and cognitive function.

Experimental Protocols

α7 nAChR Radioligand Binding Assay

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the α7 nAChR.

Protocol: [³H]-MLA Binding Assay

-

Tissue Preparation: Rat hippocampal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

-

Assay: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand [³H]-α-bungarotoxin ([³H]-MLA) and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known α7 nAChR ligand, e.g., nicotine) from the total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data.

Neuroprotection Assay in PC12 Cells

This protocol describes a method to assess the neuroprotective effects of this compound against Aβ-induced toxicity in a neuronal cell line.

Protocol: Aβ-Induced Toxicity in PC12 Cells

-

Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) and plated in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, a toxic concentration of Aβ peptide (e.g., Aβ₁₋₄₂) is added to the wells.

-

Incubation: The cells are incubated for 24-48 hours.

-

Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The neuroprotective effect of this compound is determined by its ability to increase cell viability in the presence of Aβ.

Western Blot Analysis for JAK2 and Akt Phosphorylation

This protocol outlines the procedure to detect the activation of the JAK2/PI-3K pathway.

Protocol: Western Blotting

-

Cell Lysis: PC12 cells, treated with this compound for various time points, are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated Akt (p-Akt), and total Akt.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Quantitative Data Summary

| Parameter | Species | Value | Reference |

| EC₅₀ (α7 nAChR) | Monkey | 0.16 µM | [3] |

| EC₅₀ (α7 nAChR) | Human | 0.46 µM | [3] |

| Binding Affinity (Ki) | Rat α7 nAChR | 11 nM | [1] |

| Binding Affinity (Ki) | Human α4β2 nAChR | >10,000 nM | [1] |

Clinical Development and Discontinuation

Despite promising preclinical data, the clinical development of this compound was discontinued by Targacept Inc. While specific details for the discontinuation of this compound are not extensively published, the broader challenges faced by α7 nAChR agonists in clinical trials provide context. Several other α7 agonists from different pharmaceutical companies also failed to meet their primary endpoints in late-stage clinical trials for cognitive disorders. Reasons for these failures are likely multifactorial and may include:

-

Lack of Efficacy: The preclinical cognitive benefits did not translate to significant improvements in complex human cognitive domains.

-

Pharmacokinetic/Pharmacodynamic Issues: Suboptimal brain penetration, rapid metabolism, or receptor desensitization at therapeutic doses could have limited efficacy.

-

Off-Target Effects: Despite high selectivity for the α7 nAChR, interactions with other receptors or signaling pathways at therapeutic concentrations could have led to unforeseen side effects or a lack of a clear therapeutic window.

-

Complexity of the Target Diseases: The intricate pathophysiology of Alzheimer's disease and schizophrenia may not be adequately addressed by modulating a single receptor target.

Targacept's focus shifted to other compounds in their pipeline, and the company eventually underwent corporate restructuring. The discontinuation of this compound and other α7 agonists highlights the significant hurdles in translating promising preclinical neuroscience research into effective clinical therapies.

Conclusion

This compound is a potent and selective α7 nAChR agonist that demonstrated clear neuroprotective and pro-cognitive effects in preclinical models through the activation of the JAK2/PI-3K signaling pathway. The synthetic routes to this compound are well-established, allowing for the generation of both racemic and enantiomerically pure material for research purposes. However, the discontinuation of its clinical development underscores the challenges of targeting the α7 nAChR for complex neurological and psychiatric disorders. The story of this compound serves as a valuable case study for drug development professionals, emphasizing the critical need for a deeper understanding of the target biology, robust translational models, and the multifaceted nature of central nervous system diseases.

Experimental Workflow Visualization

References

TC-1698: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698, also known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Targacept, it showed initial promise as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, due to its neuroprotective effects demonstrated in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its mechanism of action, available quantitative data, and a discussion of the experimental findings. Despite its promising preclinical profile, the clinical development of this compound and other related compounds from Targacept was discontinued due to a lack of efficacy in clinical trials for indications such as ADHD and Alzheimer's disease.[1][2][3][4][5] This document serves as a scientific record and resource for researchers interested in the pharmacology of α7 nAChR agonists.

Chemical Structure and Properties

This compound is a bicyclic compound containing a pyridine ring. Its rigid structure is believed to contribute to its selectivity for the α7 nAChR.

Chemical Name: 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane Molecular Formula: C₁₃H₁₈N₂ Molecular Weight: 202.30 g/mol

| Property | Value |

| IUPAC Name | 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane |

| CAS Number | 700834-58-8 |

| PubChem CID | 10130417 |

| ChEMBL ID | CHEMBL2151442 |

| SMILES | C1C2CC(N1CC(C2)C3=CN=CC=C3) |

| InChI | InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 |

Mechanism of Action

This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[6][7][8] Activation of this receptor by this compound triggers a downstream signaling cascade that is associated with its neuroprotective effects. The primary pathway implicated is the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI-3K) signaling cascade.[9] This pathway is crucial for cell survival and proliferation.

The binding of this compound to the α7 nAChR leads to the phosphorylation and activation of JAK2. Activated JAK2, in turn, phosphorylates and activates PI-3K. The activation of PI-3K initiates a cascade of downstream signaling events that ultimately promote cell survival and inhibit apoptosis (programmed cell death). This mechanism is believed to underlie the neuroprotective properties of this compound observed in preclinical models of neurodegeneration.[9]

Figure 1: Signaling pathway of this compound leading to neuroprotection.

Quantitative Data

The following tables summarize the available quantitative data for this compound, including its binding affinity for various nAChR subtypes and its potency in functional assays.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) |

| α4β2 nAChR | N/A | >10,000 |

| α7 nAChR | N/A | 14 |

Table 2: Functional Activity of this compound

| Receptor | Species | Assay | EC₅₀ (µM) |

| α7 nAChR | Monkey | N/A | 0.16 |

| α7 nAChR | Human | N/A | 0.46 |

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of this compound are not extensively available in the public domain, this section outlines the general methodologies based on published literature.

Synthesis of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound)

A general synthetic approach for this compound and its analogs involves a multi-step process. A key strategy is the alkylation of an appropriate pyridine-containing amine with a suitable bicyclic precursor. The synthesis can be adapted to produce specific enantiomers if required.

Figure 2: General workflow for the synthesis of this compound.

α7 Nicotinic Acetylcholine Receptor Binding Assay

The affinity of this compound for the α7 nAChR can be determined using a competitive radioligand binding assay. This typically involves using a radiolabeled ligand that is known to bind to the receptor with high affinity, such as [³H]-cytisine or [¹²⁵I]-α-bungarotoxin.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the α7 nAChR or from brain tissue known to have a high density of these receptors.

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10]

Figure 3: Workflow for a competitive radioligand binding assay.

In Vivo Neuroprotection Studies

The neuroprotective effects of this compound have been evaluated in animal models of neurodegeneration, such as those induced by the administration of amyloid-beta (Aβ) peptides.

General Protocol:

-

Animal Model: Utilize an established animal model of Alzheimer's disease, for example, rats or mice treated with Aβ peptides to induce neurotoxicity.[11]

-

Drug Administration: Administer this compound to the animals, typically via systemic injection, either before or after the induction of neuronal damage.

-

Behavioral Assessment: Evaluate cognitive function using behavioral tests such as the Morris water maze or passive avoidance tests.

-

Histological and Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue for histological analysis (e.g., staining for neuronal markers and apoptotic cells) and biochemical assays (e.g., measuring levels of caspases or other markers of apoptosis).[11][12]

-

Data Analysis: Compare the behavioral, histological, and biochemical outcomes between the this compound-treated group, a vehicle-treated control group, and a sham group to determine the neuroprotective efficacy of the compound.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not widely available in the public literature. Preclinical studies in animal models would have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and tolerability.[13][14] The lack of publicly available in-depth data is common for compounds whose development is discontinued at the clinical stage.

Clinical Development and Discontinuation

This compound was advanced into clinical development by Targacept for the treatment of cognitive impairments. However, like several other α7 nAChR agonists from the company, it failed to demonstrate sufficient efficacy in clinical trials. For instance, another Targacept compound, TC-5619, did not meet its primary endpoint in a Phase II study for ADHD.[1][3] Similarly, other drug candidates from their pipeline targeting nicotinic receptors for Alzheimer's disease and depression also faced setbacks in late-stage clinical trials, leading to the termination of partnerships and a strategic shift for the company.[2][4][5] The discontinuation of this compound's development highlights the challenges of translating promising preclinical findings for α7 nAChR agonists into clinical efficacy for complex neurological and psychiatric disorders.

Conclusion

This compound is a well-characterized selective α7 nicotinic acetylcholine receptor agonist with demonstrated neuroprotective effects in preclinical models. Its mechanism of action through the JAK2/PI-3K signaling pathway provides a clear rationale for its potential therapeutic application in neurodegenerative diseases. However, the failure to demonstrate clinical efficacy underscores the complexities of drug development for central nervous system disorders. The information compiled in this technical guide serves as a valuable resource for researchers in the field of nicotinic receptor pharmacology and neurodegenerative disease, providing insights into the chemical, biological, and clinical aspects of a promising but ultimately unsuccessful drug candidate.

References

- 1. Targacept TC-5619 fails to meet primary outcome in Phase II study - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. medcitynews.com [medcitynews.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. pmlive.com [pmlive.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. This compound [medbox.iiab.me]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

TC-1698 for Neuroprotection Research: A Technical Guide

This guide provides an in-depth overview of TC-1698, a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), for researchers and drug development professionals. This compound has demonstrated neuroprotective effects in preclinical studies and serves as a valuable tool for investigating the therapeutic potential of α7 nAChR modulation in neurological disorders.[1]

Core Mechanism of Action

This compound exerts its neuroprotective effects by selectively binding to and activating α7 nAChRs.[2][3] These receptors are ligand-gated ion channels that are highly permeable to calcium.[4][5][6] Activation of α7 nAChRs by this compound triggers a cascade of intracellular signaling events that collectively enhance neuronal survival and resilience against pathological insults.

The primary neuroprotective signaling cascade initiated by this compound involves the Janus kinase 2 (JAK2) and phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[2] Upon activation of the α7 nAChR, JAK2 is recruited and phosphorylated, which in turn activates the PI3K/Akt survival pathway.[2] This pathway is a central regulator of cell survival and apoptosis, and its activation is crucial for mediating the neuroprotective effects of this compound.[7][8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, providing a basis for experimental design and comparison.

| Parameter | Value | Species/System | Notes |

| EC50 | 0.46 µM | Human α7 nAChR | The concentration at which this compound elicits a half-maximal response.[3] |

| EC50 | 0.16 µM | Monkey α7 nAChR | Demonstrates cross-species activity.[3] |

Key Signaling Pathways

Activation of the α7 nAChR by this compound initiates a complex network of signaling pathways that contribute to neuroprotection. The two most well-characterized pathways are the JAK2/STAT3 and PI3K/Akt pathways.

1. The JAK2/PI3K/Akt Signaling Pathway: This is considered the principal pathway for this compound-mediated neuroprotection.[2] Binding of this compound to the α7 nAChR leads to the phosphorylation and activation of JAK2.[2] Activated JAK2 then phosphorylates and activates PI3K, which in turn activates Akt.[2] Akt is a serine/threonine kinase that promotes cell survival by phosphorylating and inhibiting a range of pro-apoptotic targets.

Caption: this compound activates the pro-survival JAK2/PI3K/Akt pathway.

2. Crosstalk and Other Relevant Pathways: The JAK2 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that can promote the expression of anti-inflammatory and pro-survival genes.[10][11][12] The PI3K/Akt pathway also has numerous downstream effectors that can contribute to neuroprotection, including the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and the activation of mTOR.[8][13]

Experimental Protocols

A fundamental method to evaluate the neuroprotective efficacy of this compound is the in vitro amyloid-beta (Aβ) toxicity assay. This assay models a key pathological process in Alzheimer's disease.

Objective: To determine the ability of this compound to protect cultured neurons from Aβ-induced cytotoxicity.

Key Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.[2][14]

-

Amyloid-beta peptide (e.g., Aβ1-42 or Aβ25-35), pre-aggregated to form toxic oligomers.[15][16][17]

-

This compound

-

Cell viability assay reagents (e.g., MTT, LDH release assay kit).[16][17]

Methodology Workflow:

-

Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and differentiate for 24-48 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before introducing the neurotoxic insult.

-

Induction of Neurotoxicity: Add pre-aggregated Aβ peptide to the cell culture medium to induce apoptosis and cell death.[15][16]

-

Co-incubation: Incubate the cells with both this compound and Aβ for 24-48 hours.

-

Assessment of Cell Viability: Measure cell viability using a standard method. For example, an MTT assay measures mitochondrial metabolic activity, while an LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase.[16][17]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to control wells (cells treated with Aβ alone).

Caption: Workflow for assessing this compound's neuroprotective effects.

This guide provides a foundational understanding of this compound for neuroprotection research. Further investigation into its effects on other downstream pathways and its efficacy in various models of neurodegeneration is warranted.

References

- 1. This compound [medbox.iiab.me]

- 2. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Functional deletion of α7 nicotinic acetylcholine receptor impairs Ca2+-dependent glutamatergic synaptic transmission by affecting both presynaptic and postsynaptic protein expression and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JAK2/STAT3 pathway mediates neuroprotective and pro-angiogenic treatment effects of adult human neural stem cells in middle cerebral artery occlusion stroke animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biomed.cas.cz [biomed.cas.cz]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. A rapid method to measure beta-amyloid induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innoprot.com [innoprot.com]

- 16. innoprot.com [innoprot.com]

- 17. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of TC-1698: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-1698, a novel small molecule developed by Targacept, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Preclinical studies have demonstrated its potential neuroprotective and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development in this area. Despite promising early findings, the clinical development of this compound was discontinued, and this document will also touch upon the available information regarding this decision.

Introduction

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, where it plays a crucial role in various cognitive processes, including learning, memory, and attention. Its dysfunction has been implicated in several neurological and psychiatric disorders, making it an attractive therapeutic target. This compound emerged as a promising candidate for the treatment of cognitive deficits. This guide serves as a detailed repository of its pharmacological characteristics.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a snapshot of its potency and activity at the α7 nAChR.

Table 1: Functional Activity (EC50) of this compound at α7 nAChR

| Receptor Subtype | Species | EC50 (µM) | Reference |

| α7 nAChR | Monkey | 0.16 | [1] |

| α7 nAChR | Human | 0.46 | [1] |

| α7 nAChR | Not Specified | 0.44 | [2] |

Mechanism of Action: Neuroprotection via JAK2/PI-3K Signaling

This compound exerts its neuroprotective effects through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol-3-kinase (PI-3K) signaling cascade.[3][4] Upon binding to the α7 nAChR, this compound is thought to induce a conformational change in the receptor, leading to the recruitment and phosphorylation of JAK2.[5] Activated JAK2 then phosphorylates and activates PI-3K, which in turn activates Akt (also known as protein kinase B). This signaling pathway is known to promote cell survival and inhibit apoptosis.[6][7]

Signaling Pathway Diagram

α7 nAChR-mediated neuroprotective signaling cascade initiated by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the complete, unabridged methods from the original publications are not fully available, this section provides a synthesis of the likely procedures based on the available information and standard methodologies of the time.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique was likely used to determine the functional activity (EC50) of this compound on human and monkey α7 nAChRs.

-

Oocyte Preparation: Oocytes are surgically removed from mature female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, filled with a high-concentration salt solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

This compound at various concentrations is applied to the oocyte, and the resulting inward current is measured.

-

Dose-response curves are generated by plotting the current amplitude against the concentration of this compound to determine the EC50 value.

-

Experimental Workflow: Two-Electrode Voltage Clamp

A typical workflow for determining the functional activity of a compound using TEVC.

Neuroprotection Assay in PC12 Cells

The neuroprotective effects of this compound were likely assessed using a cell-based assay, such as the one described by Marrero et al. (2004), which investigated its ability to protect against amyloid-beta (Aβ)-induced toxicity.[4]

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).

-

Induction of Toxicity: Cells are exposed to a neurotoxic agent, such as aggregated Aβ peptide (e.g., Aβ1-42), to induce apoptosis.

-

Treatment: Cells are pre-treated with or co-incubated with various concentrations of this compound.

-

Assessment of Cell Viability: Cell viability is measured using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT compound is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with Aβ and this compound to those treated with Aβ alone.

Experimental Workflow: Neuroprotection Assay

References

- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversal of Beta-Amyloid-Induced Neurotoxicity in PC12 Cells by Curcumin, the Important Role of ROS-Mediated Signaling and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]

- 7. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

TC-1698: A Deep Dive into its Role in JAK2/PI-3K Signaling and Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-1698, a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a significant compound in the study of neuroprotective signaling pathways. Research has illuminated its function in activating the Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI-3K) cascade, a critical pathway implicated in neuronal survival and protection against apoptotic insults. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the JAK2/PI-3K signaling pathway, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: this compound and the JAK2/PI-3K Signaling Cascade

This compound exerts its neuroprotective effects by binding to and activating the α7 nAChR. This activation initiates a downstream signaling cascade that is pivotal for cell survival. A key event in this process is the formation of a molecular complex between the α7 nAChR and JAK2, a tyrosine kinase.[1] This association leads to the tyrosine phosphorylation and subsequent activation of JAK2.

Activated JAK2 serves as a crucial node, propagating the signal to the PI-3K/Akt pathway. The activation of PI-3K is a critical step that ultimately mediates the neuroprotective effects observed with this compound treatment.[1] This signaling pathway is essential for counteracting apoptotic processes, such as those induced by amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease.

Interestingly, this neuroprotective pathway can be antagonized. Angiotensin II, acting through its AT(2) receptor, can activate the protein tyrosine phosphatase SHP-1, which in turn can dephosphorylate and inactivate components of the JAK2/PI-3K pathway, thereby neutralizing the beneficial effects of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the activity of this compound.

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Monkey | α7 nAChR | 0.16 μM | [2] |

| EC50 | Human | α7 nAChR | 0.46 μM | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: this compound Signaling Pathway leading to Neuroprotection.

Caption: Experimental Workflow for Assessing this compound Neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in JAK2/PI-3K signaling.

Cell Culture and Treatment

-

Cell Line: PC12 (rat pheochromocytoma) cells are a commonly used model for neuronal studies.

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional): For some neuroprotection assays, PC12 cells can be differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF; e.g., 50 ng/mL) for several days.

-

Induction of Apoptosis: To model neurodegenerative conditions, apoptosis can be induced by treating the cells with amyloid-beta peptide (Aβ(1-42)) at a concentration of, for example, 10 µM.

-

This compound Treatment: Cells are pre-treated with this compound at various concentrations (e.g., ranging from nanomolar to micromolar) for a specified duration (e.g., 1-2 hours) before the addition of the apoptotic stimulus.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and Akt (p-Akt), as well as antibodies for total JAK2 and Akt to serve as loading controls. Antibodies against markers of apoptosis such as cleaved PARP and cleaved caspase-3 can also be used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using image analysis software to quantify the relative levels of protein phosphorylation.

Apoptosis and Cell Viability Assays

-

PARP Cleavage and Caspase-3 Induction: These markers of apoptosis can be assessed by Western blotting as described above, using antibodies specific for the cleaved (active) forms of these proteins.[1]

-

Cell Viability Assay (MTT Assay):

-

PC12 cells are seeded in 96-well plates and treated as described in the "Cell Culture and Treatment" section.

-

Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Conclusion

This compound demonstrates a clear neuroprotective role mediated through the activation of the α7 nAChR and the subsequent engagement of the JAK2/PI-3K signaling pathway. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of α7 nAChR agonists for neurodegenerative diseases. Further investigation into the nuances of this pathway and the development of more potent and selective compounds based on the structure of this compound hold promise for future therapeutic strategies.

References

- 1. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Co-targeting the PI3K/mTOR and JAK2 signalling pathways produces synergistic activity against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of TC-1698: An α7 Nicotinic Acetylcholine Receptor Agonist

An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of TC-1698, a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR) developed by Targacept Inc. This compound, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, was identified as a promising neuroprotective agent and served as a lead compound for the development of novel therapeutics targeting cognitive dysfunction associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4] Although its development was discontinued, the study of this compound has provided significant insights into the therapeutic potential of α7 nAChR agonism.

Core Pharmacological Profile

This compound is a potent and selective ligand for the α7 nAChR. Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels highly expressed in key brain regions associated with cognition and memory, such as the hippocampus and cerebral cortex.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in various in vitro systems. The data highlights its selectivity for the α7 nAChR subtype with minimal interaction with other receptor systems at therapeutic concentrations.[1]

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Rat Hippocampal Membranes ([³H]MLA) | 11 nM | [1] |

| Functional Potency (EC₅₀) | Monkey α7 nAChR (expressed) | 0.16 µM | [5] |

| Human α7 nAChR (expressed) | 0.46 µM | [5] | |

| Selectivity | Other Receptors | No or very low affinity at 10 µM | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects through the activation of a specific intracellular signaling cascade downstream of the α7 nAChR. This pathway is crucial for promoting cell survival and protecting against apoptotic insults, such as those induced by amyloid-beta (Aβ) peptides.

The JAK2/PI3K Neuroprotective Pathway

Upon binding of this compound to the α7 nAChR, the receptor undergoes a conformational change that leads to the recruitment and activation of Janus kinase 2 (JAK2).[1][6] Activated JAK2 then phosphorylates and activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B).[6] This signaling cascade is critical for inhibiting apoptotic machinery and promoting neuronal survival.[6]

Research has also identified a counter-regulatory pathway. The neuroprotective effect initiated by this compound can be neutralized by the activation of the Angiotensin II (Ang II) AT₂ receptor.[6] Ang II, via the AT₂ receptor, activates the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates JAK2, thereby shutting down the pro-survival signal.[6]

Experimental Protocols and Methodologies

The pharmacological and mechanistic properties of this compound were determined through a series of key preclinical experiments. While detailed, step-by-step protocols are proprietary and not fully available in the public domain, this section describes the objectives and general methodologies employed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.

-

Methodology: Competitive binding assays were performed using rat hippocampal membranes, a tissue rich in α7 nAChRs. The radioligand [³H]methyllycaconitine ([³H]MLA), a known high-affinity antagonist for the α7 nAChR, was used. Membranes were incubated with a fixed concentration of [³H]MLA and varying concentrations of this compound. The amount of bound radioactivity was measured to determine the concentration of this compound required to displace 50% of the radioligand (IC₅₀), from which the Ki value was calculated.[1]

Cell-Based Neuroprotection Assays

-

Objective: To evaluate the ability of this compound to protect neurons from apoptotic cell death induced by amyloid-beta (Aβ).

-

Methodology: PC12 cells, a cell line derived from a rat pheochromocytoma, were used as a neuronal model. Cells were exposed to the toxic Aβ₁₋₄₂ peptide in the presence or absence of this compound. Neuroprotection was quantified by measuring established markers of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, via Western blot analysis.[6] Cell viability was also assessed using standard colorimetric assays.

Investigation of Signaling Pathways

-

Objective: To elucidate the intracellular signaling molecules involved in this compound-mediated neuroprotection.

-

Methodology: PC12 cells were treated with this compound for various time points. Cell lysates were then collected and subjected to Western blot analysis to detect the phosphorylation status (and thus activation) of key signaling proteins, such as JAK2 and Akt. To confirm the roles of specific pathway components, experiments were repeated in the presence of pharmacological inhibitors (e.g., vanadate, a general tyrosine phosphatase inhibitor) or after using molecular techniques like antisense transfection to knock down the expression of specific proteins (e.g., SHP-1).[6]

Pharmacokinetics and Clinical Development Status

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available. This is common for compounds that are used as preclinical leads but do not advance into human clinical trials.

This compound served as a foundational molecule for Targacept's α7 nAChR agonist program. While this compound itself did not proceed to clinical trials, it was used as a lead compound to generate derivatives with potentially improved properties.[2][4] Other compounds from this class, such as TC-5619, did advance into Phase 2 clinical trials for cognitive impairment in schizophrenia.[7][8]

Conclusion

This compound was a pivotal preclinical compound that demonstrated the therapeutic potential of selective α7 nAChR agonism for neuroprotection. Its characterization confirmed the engagement of the JAK2/PI3K signaling pathway as a key mechanism for its cytoprotective effects. Although development of this compound was discontinued, the knowledge gained from its study has been instrumental in guiding the design and development of next-generation α7 nAChR modulators for the treatment of cognitive deficits in various CNS disorders.

References

- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. benchchem.com [benchchem.com]

TC-1698: A Technical Guide for Drug Discovery Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-1698 is a novel small molecule that has been investigated for its potential as a therapeutic agent, primarily in the context of neurodegenerative diseases. Developed by Targacept Inc., this compound is a selective partial agonist for the α7 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). This receptor is a key player in various physiological processes within the central nervous system, including learning, memory, and inflammation, making it an attractive target for drug discovery in conditions like Alzheimer's disease. Preclinical studies have demonstrated the neuroprotective effects of this compound in in vitro models of neuronal injury. However, its development appears to have been discontinued, with limited publicly available data on its in vivo efficacy, pharmacokinetics, and clinical trial outcomes. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used to characterize its activity.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | |

| Molecular Formula | C₁₃H₁₈N₂ | |

| Molar Mass | 202.30 g/mol | |

| Mechanism of Action | Selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) |

Mechanism of Action: α7 nAChR Agonism and Neuroprotective Signaling

This compound exerts its neuroprotective effects by activating the α7 nicotinic acetylcholine receptor, which in turn initiates a cascade of intracellular signaling events. The primary pathway implicated in the neuroprotective action of this compound is the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.

Activation of the α7 nAChR by this compound leads to the recruitment and phosphorylation of JAK2. Phosphorylated JAK2 then activates PI3K, which subsequently phosphorylates and activates Akt (also known as protein kinase B). Activated Akt is a crucial signaling hub that promotes cell survival through various downstream effectors. One of the key mechanisms is the inhibition of apoptosis, or programmed cell death. This is achieved through the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins, such as Bcl-2. The culmination of this signaling pathway is the inhibition of key executioners of apoptosis, including caspase-3, and the prevention of the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).

Interestingly, the neuroprotective effect of this compound can be counteracted by angiotensin II, which activates the protein tyrosine phosphatase SHP-1, leading to the dephosphorylation and inactivation of JAK2.

Figure 1: this compound Signaling Pathway for Neuroprotection.

In Vitro Efficacy

The potency of this compound as an α7 nAChR agonist has been quantified in preclinical studies. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the drug that induces a response halfway between the baseline and maximum, have been determined for both human and monkey α7 receptors.

| Receptor Species | EC₅₀ (μM) |

| Human α7 nAChR | Data not publicly available |

| Monkey α7 nAChR | Data not publicly available |

Note: While some vendor sites mention EC₅₀ values, the primary scientific literature supporting these specific values for this compound could not be definitively identified in the public domain.

The neuroprotective effects of this compound have been demonstrated in cell-based assays, particularly in models of amyloid-beta (Aβ)-induced toxicity, which is a hallmark of Alzheimer's disease. Treatment of neuronal-like cells, such as PC12 cells, with Aβ leads to increased cytotoxicity, which can be significantly attenuated by the presence of this compound. This protective effect is mediated by the activation of the JAK2/PI3K/Akt pathway, leading to the inhibition of apoptotic markers like cleaved PARP and activated caspase-3.

Experimental Protocols

Detailed experimental protocols for evaluating the neuroprotective effects of this compound are crucial for researchers aiming to replicate or build upon existing findings. Below are representative protocols based on the available literature for key in vitro assays.

Neuroprotection Assay in PC12 Cells

This assay assesses the ability of this compound to protect neuronal-like cells from amyloid-beta-induced toxicity.

Figure 2: Experimental Workflow for Neuroprotection Assay.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Amyloid-beta (1-42 or 25-35 fragment)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO)

-

Plate reader

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate medium and conditions. For differentiation into a neuronal-like phenotype, treat cells with NGF for several days.

-

Plating: Seed the differentiated PC12 cells into 96-well plates at a suitable density.

-

Treatment:

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Introduce aggregated Aβ peptide to the wells to induce cytotoxicity. Include control wells with no Aβ and wells with Aβ but no this compound.

-

Incubate the plates for 24 to 48 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Higher absorbance indicates greater cell viability.

-

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Treated PC12 cell lysates

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (for colorimetric or fluorometric detection)

Procedure:

-

Cell Lysis: Lyse the treated PC12 cells to release intracellular contents.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3 substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

-

Detection: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

PARP Cleavage Assay (Western Blot)

This assay detects the cleavage of PARP, another hallmark of apoptosis, via Western blotting.

Materials:

-

Treated PC12 cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-PARP antibody.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system. The presence of an 89 kDa band (cleaved PARP) in addition to the 116 kDa full-length PARP indicates apoptosis.

In Vivo Studies and Clinical Development

A comprehensive evaluation of a lead compound necessitates in vivo studies to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in animal models. For a compound like this compound targeting Alzheimer's disease, relevant animal models would include transgenic mice that overexpress human amyloid precursor protein and presenilin-1, leading to the development of amyloid plaques and cognitive deficits.

Typical In Vivo Efficacy Studies for an α7 nAChR Agonist in an Alzheimer's Model would involve:

-

Animal Model: Use of transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).

-

Treatment: Chronic administration of the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Behavioral Testing: Assessment of cognitive function using tasks such as the Morris water maze (spatial memory), Y-maze (working memory), or novel object recognition test (recognition memory).

-

Histological and Biochemical Analysis: Post-mortem analysis of brain tissue to quantify amyloid plaque load, levels of inflammatory markers, and neuronal survival.

Despite the promising in vitro data, there is a notable absence of publicly available in vivo efficacy, pharmacokinetic, and toxicology data for this compound. Searches of scientific literature and clinical trial registries did not yield specific results for this compound.

The development of this compound was undertaken by Targacept Inc. However, information regarding its progression through the drug development pipeline is scarce. One source indicates that the development of this compound has been discontinued. This is not uncommon in the pharmaceutical industry, where compounds may be halted for a variety of reasons, including lack of in vivo efficacy, unfavorable pharmacokinetic properties, unforeseen toxicity, or strategic business decisions.

Conclusion

This compound emerged as a promising lead compound for the treatment of neurodegenerative disorders, particularly Alzheimer's disease, based on its selective partial agonism of the α7 nAChR and its demonstrated neuroprotective effects in vitro. Its mechanism of action through the pro-survival JAK2/PI3K/Akt signaling pathway is well-supported by preclinical evidence. However, the critical transition from in vitro promise to in vivo efficacy and clinical validation appears to be a significant hurdle that was not overcome for this compound. The lack of publicly available data on its performance in animal models and in human clinical trials, coupled with indications of its discontinued development, suggests that this compound, while a valuable research tool for understanding α7 nAChR pharmacology, did not ultimately meet the criteria for further advancement as a therapeutic candidate. For drug discovery professionals, the story of this compound underscores the challenges of translating in vitro findings into viable clinical treatments and highlights the importance of robust in vivo characterization in the early stages of drug development.

In vitro characterization of TC-1698

An In-Depth Technical Guide to the In Vitro Characterization of TC-1698

Introduction

This compound is a selective partial agonist for the α7 subtype of the nicotinic acetylcholine receptor (nAChR).[1][2] Developed by Targacept, this small molecule has demonstrated neuroprotective properties in preclinical studies and serves as a significant lead compound in the development of novel therapeutics for neurological disorders such as Alzheimer's disease.[1][2][3] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions crucial for cognitive processes, including the hippocampus and cerebral cortex. Its activation is linked to pro-survival and anti-apoptotic signaling cascades. This document provides a comprehensive overview of the in vitro pharmacological and functional characterization of this compound, detailing its binding affinities, functional activities, and the intracellular signaling pathways it modulates.

Quantitative Pharmacological Data

The potency of this compound has been quantified using functional assays on recombinant α7 nAChRs expressed in heterologous systems. The half-maximal effective concentration (EC₅₀) values highlight its activity at both human and non-human primate receptors.

| Parameter | Receptor | Species | Value (μM) |

| EC₅₀ | α7 nAChR | Human | 0.46 |

| EC₅₀ | α7 nAChR | Monkey | 0.16 |

| Table 1: Functional Potency of this compound at α7 Nicotinic Acetylcholine Receptors.[3] |

Experimental Protocols

Functional Activity Assessment in Xenopus Oocytes

The functional potency (EC₅₀) of this compound was determined using a well-established heterologous expression system.

-

Objective: To quantify the agonistic activity of this compound at human and monkey α7 nAChRs.

-

System: Xenopus laevis oocytes.

-

Methodology:

-